molecular formula C10H10N2O3 B8748965 2-Ethoxy-1H-benzo[d]imidazole-7-carboxylic acid

2-Ethoxy-1H-benzo[d]imidazole-7-carboxylic acid

Cat. No.: B8748965
M. Wt: 206.20 g/mol
InChI Key: BFEXQKMXNWEQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-1H-benzo[d]imidazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethoxy group at the 2-position and a carboxylic acid group at the 7-position of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1H-benzo[d]imidazole-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of ortho-phenylenediamine with ethyl chloroformate, followed by oxidation and subsequent esterification . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-1H-benzo[d]imidazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2-Ethoxy-1H-benzo[d]imidazole-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-1H-benzo[d]imidazole-7-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer properties. The compound may also interact with DNA and proteins, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

  • Methyl 2-ethoxybenzimidazole-7-carboxylate
  • 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-
  • 2-Ethoxy-1H-benzo[d]imidazole-4-carboxylic acid methyl ester

Comparison: 2-Ethoxy-1H-benzo[d]imidazole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-ethoxy-1H-benzimidazole-4-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-2-15-10-11-7-5-3-4-6(9(13)14)8(7)12-10/h3-5H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

BFEXQKMXNWEQAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(C=CC=C2N1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.0 g of 2,3-diaminobenzoic acid is dissolved into 20 ml of glacial acetic acid. Triethyl orthoformate (2.1 eq.) is added into the above mixture at temperature of 0° C.; and to stir it for 2 hours at temperature of 0˜5° C.; and 150 ml of water is added into it, and then to isolate and filter to produce 2-ethoxy-1H-benzimidazole-4-formic acid. The yield is about 89%. 2-ethoxy-1H-benzimidzzole-4-formic acid is added into 15 ml of thionyl chloride, and to react for 60 minutes, and after end of the reaction completely, and (L)-2-amino-1-p-nitrophenyl-1,3-propylene glycol (1.1 eq) is added into the reaction mixture under stirring for 2 hours at the room temperature, and then to filter the inorganic salt, and evaporate the solvent to dry, to obtain the final product of (L)-2-ethoxy-1H-benzimidazole-4-[N-(1-hydroxymethyl-2-p-nitrophenylhydroxyethyl)amide. The yield is about 91%. Using the same process to prepare the compounds in Table 3.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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